Bufuralol is derived from the benzofuran family, which includes various compounds with diverse biological activities. It is categorized under organoheterocyclic compounds, specifically within the subclass of benzofurans, indicating its structural characteristics and potential pharmacological properties. The compound has been studied for its interactions with various adrenergic receptors, contributing to its classification as an experimental drug in pharmacology .
The synthesis of bufuralol typically involves multiple steps, including the formation of key intermediates through various chemical reactions. A common synthetic route includes the reaction of 1-(benzofuran-2-yl)ethanone with tert-butylamine, leading to the formation of bufuralol. This method may employ techniques such as asymmetric transfer hydrogenation to achieve desired stereochemistry in the final product .
Key Steps in Synthesis:
Bufuralol's molecular structure can be represented by its IUPAC name, 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethan-1-ol. The compound features a complex arrangement that includes:
Bufuralol undergoes various metabolic transformations, primarily through hydroxylation reactions catalyzed by cytochrome P450 enzymes in the liver. Notably, bufuralol is converted to 1'-hydroxybufuralol and other metabolites through oxidative processes involving molecular oxygen and NADPH .
Key Reactions:
Bufuralol exerts its pharmacological effects primarily through antagonism at beta-adrenoceptors, which are critical in mediating cardiovascular responses to catecholamines such as adrenaline and noradrenaline. By blocking these receptors, bufuralol reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure.
Mechanism Highlights:
Bufuralol exhibits several notable physical and chemical properties that influence its behavior in biological systems:
| Property | Value |
|---|---|
| State | Solid |
| Melting Point | Undetermined |
| Solubility in Water | 0.0356 mg/mL |
| LogP (Partition Coefficient) | 3.50 |
| pKa (Strongest Acidic) | 13.06 |
| pKa (Strongest Basic) | 9.24 |
| Polar Surface Area | 45.4 Ų |
| Rotatable Bond Count | 5 |
These properties indicate that bufuralol has moderate lipophilicity, influencing its absorption and distribution within biological systems .
Bufuralol has been investigated for its potential applications in treating cardiovascular diseases due to its ability to modulate adrenergic signaling pathways effectively. Clinical studies have explored its efficacy in managing conditions such as hypertension and arrhythmias.
Potential Applications:
Traditional chemical synthesis of bufuralol typically yields a racemic mixture (±)-bufuralol, necessitating subsequent resolution or asymmetric methods to obtain enantiopure forms. Key strategies focus on introducing chirality at the ethanolamine side chain:
Asymmetric Transfer Hydrogenation: A highly enantioselective Rh-catalyzed transfer hydrogenation of α-sulfonyloxy heteroaryl ketones enables the synthesis of (S)-bufuralol precursors. Using the chiral catalyst [CpRhCl(R,R)-TsDPEN] with a HCOOH/NEt₃ azeotrope, α-mesyloxy ketones derived from 7-ethylbenzofuran undergo reduction to yield *(S)-1-(7-ethylbenzofuran-2-yl)-2-mesyloxyethanol with >99% enantiomeric excess (ee) and 92% yield. Subsequent amination with tert-butylamine affords (S)-bufuralol [8].
Chlorohydrin Resolution: Racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol (rac-8) serves as a key intermediate. Enantioselective reduction using (−)-B-chlorodiisopinocampheylborane (DIP-Cl) yields (S)-bromohydrin with 87% ee, which is then aminated to (S)-bufuralol [4].
Dynamic Kinetic Resolution (DKR): Racemic chlorohydrin undergoes DKR using a ruthenium-based racemization catalyst (p-cymene)Ru(TSDPEN) combined with Candida antarctica lipase B (CAL-B) and isopropenyl acetate. This one-pot process resolves the (R)-chlorohydrin ester (98% ee) at 50% conversion, which is hydrolyzed and aminated to (R)-bufuralol [6] [4].
Table 1: Comparison of Enantioselective Synthesis Methods for Bufuralol
| Method | Key Catalyst/Reagent | Enantiomer | ee (%) | Overall Yield |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | [CpRhCl(R,R)*-TsDPEN] / HCOOH-Et₃N | (S) | >99 | ~85% |
| Chlorohydrin Reduction | (−)-DIP-Cl | (S) | 87 | ~75% |
| Dynamic Kinetic Resolution | Ru-racemase/CAL-B | (R) | 98 | ~90% |
Chemo-enzymatic routes leverage both chemical synthesis and enzymatic transformations to enhance efficiency and stereoselectivity:
Baker’s Yeast-Mediated Biotransformation: Prochiral ketones (e.g., 2-(7-ethylbenzofuran-2-yl)-2-oxoethyl acetate or 1-(7-ethylbenzofuran-2-yl)-2-hydroxyethanone) are stereoselectively reduced by Saccharomyces cerevisiae. This yields enantiomerically enriched diols (e.g., (R) or (S)-1-(7-ethylbenzofuran-2-yl)ethane-1,2-diol) with >90% ee. Chemical amination of these diols via mesylate intermediates then delivers (R)- or (S)-bufuralol without racemization [4].
Lipase-Mediated Kinetic Resolution: Pseudomonas fluorescens lipase (PFL) catalyzes the enantioselective acetylation of rac-2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol (rac-8) in organic solvents. The (S)-bromohydrin reacts preferentially, leaving the (R)-enantiomer unreacted (98% ee). The resolved (R)-alcohol is then converted to (R)-bufuralol via nucleophilic substitution [4].
Biocatalysis offers sustainable, high-precision routes to bufuralol enantiomers, primarily through hydrolytic enzymes and immobilized systems:
Lipase-Catalyzed Acylation: Lipase PS-C Amano II (from Burkholderia cepacia) selectively acetylates (R)-2-chloro-1-(7-ethylbenzofuran-2-yl)ethanol in racemic mixtures using isopropenyl acetate. At 50% conversion, the remaining (S)-chlorohydrin is recovered at 97% ee and aminated to (S)-bufuralol, while the (R)-acetate is hydrolyzed and aminated to (R)-bufuralol [4] [9].
Immobilized Biocatalysts: Immobilizing lipases (e.g., CAL-B on methacrylate/divinylbenzene copolymer) enhances stability and reusability in kinetic resolutions. Cross-linked enzyme aggregates (CLEAs) of Candida rugosa lipase resolve rac-bufuralol precursors with 95% ee over 10 reaction cycles, minimizing enzyme costs [9].
Whole-Cell Biotransformations: Recombinant Escherichia coli expressing Rhodococcus alcohol dehydrogenase reduces 1-(7-ethylbenzofuran-2-yl)-2-chloroethanone to (S)-chlorohydrin (94% ee), which is aminated to (S)-bufuralol. This bypasses substrate purification and simplifies cofactor regeneration [9].
Table 2: Biocatalytic Strategies for Bufuralol Enantiomer Production
| Biocatalyst System | Reaction Type | Enantiomer | ee (%) | Productivity |
|---|---|---|---|---|
| Lipase PS-C Amano II | Kinetic acylation | (S)-Alcohol | 97 | 45% yield (unreacted) |
| CAL-B immobilized on resin | Hydrolysis of esters | (R)-Acid | 95 | Recycled 10× |
| E. coli ADH whole cells | Ketone reduction | (S)-Chlorohydrin | 94 | 120 g/L/day |
Challenges and Innovations
These advances underscore the pivotal role of biocatalysis in streamlining the synthesis of bufuralol’s pharmacologically critical enantiomers while adhering to green chemistry principles.
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: